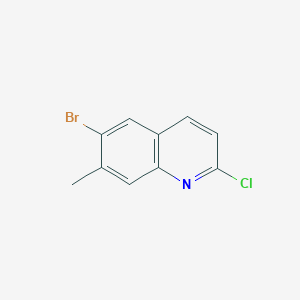

6-Bromo-2-chloro-7-methylquinoline

Description

Significance of the Quinoline (B57606) Heterocyclic System in Organic and Medicinal Chemistry

The quinoline motif is a privileged scaffold in both organic and medicinal chemistry due to its presence in numerous natural products, particularly alkaloids, and a vast range of synthetic compounds with significant biological activities. researchgate.netorientjchem.orgresearchgate.netmdpi.com First isolated from coal tar in 1834, the quinoline system's unique structure and reactivity make it a fundamental building block for creating complex molecules. mdpi.comnumberanalytics.com Its fused aromatic nature allows for a variety of chemical modifications, providing a robust platform for drug discovery and development. researchgate.netorientjchem.org

In medicinal chemistry, quinoline derivatives have been successfully commercialized as treatments for a wide range of conditions. researchgate.net Notable examples include antimalarials like chloroquine (B1663885) and quinine, antibacterials such as ciprofloxacin, and anticancer agents like topotecan. researchgate.netorientjchem.orgnumberanalytics.com The broad spectrum of pharmacological activities associated with the quinoline nucleus—spanning anticancer, anti-inflammatory, antiviral, and antimicrobial effects—cements its status as a critical pharmacophore in the search for new therapeutic agents. orientjchem.orgresearchgate.netmdpi.comfrontiersin.org The versatility of the quinoline skeleton enables chemists to synthesize derivatives with improved efficacy, target selectivity, and safety profiles, accelerating the discovery of novel treatments for various diseases. researchgate.net

Strategic Role of Halogen (Bromine, Chlorine) and Alkyl (Methyl) Substituents in Modulating Molecular Properties and Reactivity

Halogens (Bromine and Chlorine): The introduction of halogen atoms is a common tactic in drug design. researchgate.net Chlorine and bromine, being larger and less electronegative than fluorine, significantly increase a molecule's lipophilicity, or its ability to dissolve in fats and lipids. stackexchange.com This is attributed to their large, polarizable electron shells which enhance London dispersion forces, a type of van der Waals interaction. stackexchange.com This increased lipophilicity can affect how a drug is absorbed, distributed, metabolized, and excreted. Furthermore, halogens can form specific, directed interactions known as halogen bonds, where the halogen atom acts as an electron-deficient region (a Lewis acid) that can interact with electron-rich atoms like oxygen or nitrogen in a protein's binding site. acs.orgacs.orgnih.gov This can lead to stronger and more selective binding to a biological target. The electronic environment of the halogen bond can be fine-tuned by other substituents on the scaffold. acs.org

Overview of Research Trajectories for Complex Halogenated Quinoline Derivatives

Current research into complex halogenated quinolines is driven by their potential as advanced intermediates and as active compounds in their own right. Synthetic chemists are continuously developing more efficient, greener, and cost-effective methods to produce these scaffolds. researchgate.netrsc.org Innovations include multicomponent reactions (MCRs) that build complex molecules in a single step, and novel catalytic systems, such as those using metal nanoparticles or photo-induced processes, to functionalize the quinoline ring with high precision. mdpi.comfrontiersin.orgrsc.org

A significant research trajectory involves leveraging these complex quinolines as building blocks for even more elaborate molecular architectures. For instance, recent studies have shown how inexpensive quinolines can be transformed into diverse 2D and 3D fused frameworks through innovative photochemical reactions, opening up new avenues for creating highly customizable drug candidates. sciencedaily.com Furthermore, the development of halogenated quinoline-hybrids, where the quinoline moiety is linked to other pharmacologically active groups, is a promising strategy to create drugs with dual modes ofaction, potentially overcoming issues of toxicity and drug resistance. frontiersin.org Researchers are also investigating these compounds for their potential as inhibitors of enzymes like monoamine oxidase (MAO), which are implicated in neurodegenerative diseases such as Parkinson's. acs.org

Research Scope and Objectives Pertaining to 6-Bromo-2-chloro-7-methylquinoline Studies

The specific compound 6-Bromo-2-chloro-7-methylquinoline is primarily studied as a crucial intermediate in the synthesis of more complex molecules. While detailed investigations into its standalone biological activity are not widely published, its structure makes it a valuable precursor in multi-step synthetic pathways.

The primary objective for synthesizing this compound is to utilize its specific pattern of substitution. The chlorine atom at the 2-position is a reactive site, often targeted for nucleophilic substitution to introduce other functional groups. The bromine at the 6-position and the methyl group at the 7-position serve to modify the electronic properties and steric profile of the final target molecule.

For example, related structures like 6-bromo-2-chloro-quinoline are used as intermediates in the synthesis of compounds for the agrochemical and dye industries. guidechem.com Similarly, bromo-chloro-quinolines serve as precursors for creating more complex pharmaceutical agents. A patent describes the synthesis of 6-bromo-3-chlorophenylmethyl-2-methoxy-quinoline, where a related bromo-chloro-quinoline is a key starting material for producing the antitubercular drug candidate TMC-207. google.com The synthesis of 6-Bromo-2-chloro-7-methylquinoline itself would follow established chemical principles, likely involving the chlorination of the corresponding 6-bromo-7-methylquinolin-2-one.

The available data on compounds with similar substitution patterns provide a glimpse into the potential physicochemical properties of 6-Bromo-2-chloro-7-methylquinoline.

Compound Data Tables

Physicochemical Properties of Related Quinoline Derivatives

This table presents data for structurally similar compounds to provide context for the properties of 6-Bromo-2-chloro-7-methylquinoline.

| Property | 6-Bromo-2-chloroquinoline guidechem.comchemicalbook.com | 6-Bromo-4-chloro-7-methylquinoline sigmaaldrich.com |

| Molecular Formula | C₉H₅BrClN | C₁₀H₇BrClN |

| Molecular Weight | 242.5 g/mol | 256.53 g/mol |

| Melting Point | 148-150 °C | 111.0 to 115.0 °C |

| Boiling Point | 325.7±22.0 °C (Predicted) | Not Available |

| Density | 1.673±0.06 g/cm³ (Predicted) | Not Available |

| Physical Form | White Crystalline Solid | Solid |

Properties

CAS No. |

99455-16-0 |

|---|---|

Molecular Formula |

C10H7BrClN |

Molecular Weight |

256.52 g/mol |

IUPAC Name |

6-bromo-2-chloro-7-methylquinoline |

InChI |

InChI=1S/C10H7BrClN/c1-6-4-9-7(5-8(6)11)2-3-10(12)13-9/h2-5H,1H3 |

InChI Key |

XDHMLWROGHKLIO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC(=N2)Cl)C=C1Br |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 6 Bromo 2 Chloro 7 Methylquinoline

Retrosynthetic Analysis of the 6-Bromo-2-chloro-7-methylquinoline Core Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical disconnections. amazonaws.com For 6-bromo-2-chloro-7-methylquinoline, the primary disconnections involve the carbon-halogen and carbon-nitrogen bonds that form the heterocyclic ring and its substituents.

A logical retrosynthetic approach would first disconnect the chloro group at the C-2 position, leading to the precursor 6-bromo-7-methylquinolin-2(1H)-one. This disconnection is strategic as the 2-chloro functionality is often introduced in the final steps of quinoline (B57606) synthesis via chlorination of the corresponding quinolinone. The bromo and methyl groups on the carbocyclic ring suggest a substituted aniline (B41778) as a key starting material. Therefore, the next disconnection would break the quinoline ring, typically between N1-C2 and C3-C4, which is characteristic of several classical quinoline syntheses. This leads back to a substituted aniline, specifically 4-bromo-3-methylaniline (B1294692), and a three-carbon synthon that can form the pyridine (B92270) ring.

Precursor Synthesis and Functional Group Introduction Techniques

The successful synthesis of 6-bromo-2-chloro-7-methylquinoline relies on the efficient preparation of key precursors and the regioselective introduction of the required functional groups.

Established Quinoline Ring Formation Strategies

Several classical methods for quinoline synthesis can be adapted to construct the core of 6-bromo-2-chloro-7-methylquinoline. tubitak.gov.tr These methods typically involve the cyclization of substituted anilines. mdpi.com

Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. For the target molecule, 4-bromo-3-methylaniline would be the starting aniline.

Combes Synthesis: This reaction involves the condensation of an aniline with a β-diketone in the presence of an acid catalyst.

Knorr Quinoline Synthesis: This involves the reaction of a β-ketoester with an aniline.

Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group.

While these methods are well-established, they can sometimes lack regioselectivity and require harsh reaction conditions. tubitak.gov.tr Modern approaches often favor more controlled and milder techniques.

Regioselective Halogenation Procedures (Bromination and Chlorination)

The introduction of bromine and chlorine atoms at specific positions on the quinoline ring is a critical step.

Bromination: The bromination of the aniline precursor is a key step. The direct bromination of 3-methylaniline would likely lead to a mixture of isomers. Therefore, a more controlled approach is necessary to achieve the desired 4-bromo-3-methylaniline. This can often be accomplished by protecting the amino group and then carrying out the bromination. Alternatively, starting with a pre-brominated aniline is a viable strategy. The bromination of the quinoline ring itself can also be achieved using various brominating agents, though regioselectivity can be a challenge. fao.org For instance, the bromination of quinoline can yield 3-bromoquinoline. chemicalbook.com

Chlorination: The introduction of the chloro group at the C-2 position is typically achieved by treating the corresponding 6-bromo-7-methylquinolin-2(1H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). guidechem.com This is a standard and efficient method for converting quinolinones to 2-chloroquinolines. A patent describes a synthesis where 3-benzyl-6-bromo-2-chloroquinoline (B1442986) is prepared, highlighting a relevant chlorination step. google.com

Methyl Group Installation Methods at C-7 Position

The methyl group at the C-7 position is ideally incorporated into the starting aniline precursor, i.e., using 4-bromo-3-methylaniline. Synthesizing this precursor with high regioselectivity is crucial. If starting from a different aniline, methods for the direct methylation of the quinoline ring exist but can be less efficient and lead to mixtures of products. Rhodium-catalyzed C-H activation has been shown to direct methylation to specific positions on the quinoline ring. acs.org For example, a methyl group at the 6-position can direct C-H activation to the 4-position. acs.org

Multi-step Synthetic Sequences and Reaction Condition Optimization

A plausible multi-step synthesis for 6-bromo-2-chloro-7-methylquinoline would involve the following general sequence:

Synthesis of 4-bromo-3-methylaniline: This is a critical precursor.

Quinoline ring formation: Reacting 4-bromo-3-methylaniline with a suitable three-carbon synthon (e.g., via a Skraup or Doebner-von Miller reaction) to form 6-bromo-7-methylquinoline. chemicalbook.com

Oxidation to the quinolinone: Oxidation of the resulting quinoline to 6-bromo-7-methylquinolin-2(1H)-one.

Chlorination: Conversion of the quinolinone to the final product, 6-bromo-2-chloro-7-methylquinoline, using a chlorinating agent.

An alternative route involves the synthesis of 6-bromoquinolin-2(1H)-one from 4-bromoaniline, followed by methylation and then chlorination. guidechem.com However, regioselective methylation at the C-7 position at a later stage can be challenging.

Catalytic Systems for Enhanced Reaction Efficiency and Selectivity

Modern synthetic chemistry increasingly relies on catalytic systems to improve reaction efficiency, selectivity, and sustainability. nih.gov

Palladium-catalyzed cross-coupling reactions: These are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For instance, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) could be employed in the synthesis of substituted anilines. researchgate.net

Copper-catalyzed reactions: Copper catalysts have been used for the regioselective chlorination and bromination of arenes. rsc.org They have also been employed in the synthesis of disubstituted quinolines. tubitak.gov.tr

Rhodium-catalyzed C-H activation: As mentioned earlier, rhodium catalysts can enable the direct and selective functionalization of C-H bonds on the quinoline ring, potentially offering more efficient routes to substituted quinolines. acs.org

Iron-catalyzed reactions: Iron catalysts are being explored as more sustainable alternatives to precious metal catalysts for various organic transformations, including the functionalization of quinolines. rsc.org

The optimization of these catalytic systems, including the choice of ligands, solvents, and reaction temperatures, is crucial for maximizing the yield and purity of the desired product.

Solvent Effects and Reaction Parameter Tuning

The choice of solvent is a critical parameter in the synthesis of quinoline derivatives, influencing reaction rates, yields, and in some cases, regioselectivity. In classical quinoline syntheses, such as the Skraup and Doebner-von Miller reactions, strong acids like concentrated sulfuric acid often serve as both the solvent and the catalyst. researchgate.netnih.gov However, the harshness of these conditions and the difficulty in product separation have driven research towards more benign and effective solvent systems.

The polarity, boiling point, and coordinating ability of the solvent can significantly impact the reaction pathway. For instance, in the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, the choice of solvent can dictate the required temperature and catalytic system. While high-boiling point polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are common, there is a growing trend towards using greener alternatives. mdpi.com

Water has been explored as a highly effective and environmentally benign solvent for some quinoline syntheses, particularly in reactions catalyzed by ionic liquids or certain Lewis acids. nih.govrsc.org These aqueous systems can facilitate easy product separation and catalyst recycling. rsc.org Similarly, ionic liquids have been employed as recyclable reaction media that can enhance reaction rates and selectivity. nih.gov

Parameter tuning extends beyond solvent choice to include temperature, pressure, and catalyst selection. Catalysts are crucial for activating substrates and facilitating cyclization. Lewis acids (e.g., FeCl₃, Bi(OTf)₃), Brønsted acids (e.g., p-toluenesulfonic acid), and transition-metal catalysts (e.g., copper, palladium, nickel) have all been utilized in various quinoline syntheses. nih.govorganic-chemistry.orgresearchgate.net The optimization of catalyst loading is essential to maximize yield while minimizing cost and potential contamination of the product. For example, a patent for a related bromo-chloro-quinoline derivative details a multi-step synthesis using reagents like phosphorus oxychloride and N-chlorosuccinimide in solvents such as methylene dichloride, highlighting the specific conditions required for halogenation and cyclization steps. google.com

The following table summarizes the impact of different solvents and catalysts on quinoline synthesis as reported in various studies.

| Catalyst/Solvent System | Reaction Type | Key Findings | Reference |

| Iodine / Benzene (B151609) | Condensation of anilines and vinyl ethers | Molecular iodine acts as an oxidant while the reduced form (HI) activates the vinyl ether. | researchgate.net |

| Fe₃O₄ NPs-cell / Water | Three-component reaction | High yields (88–96%) under reflux conditions; catalyst is reusable. | nih.gov |

| Ionic Liquid / Ultrasound | Condensation of isatin (B1672199) and ketone | Water was found to be the favored solvent; ionic liquid is recoverable and reusable. | rsc.org |

| Trifluoromethanesulfonic acid (TFA) | Condensation of aromatic amines and α,β-unsaturated carbonyls | Superacid acts as both reaction medium and catalyst, offering high efficiency. | mdpi.com |

| Diphenyl phosphate (B84403) / Microwave | Friedländer Condensation | Efficient, solvent-free synthesis of quinoline derivatives. | frontiersin.org |

Modern Synthetic Approaches and Sustainable Chemistry Considerations in Quinoline Synthesis

In recent years, the field of organic synthesis has been revolutionized by modern technologies and a strong emphasis on sustainable or "green" chemistry. These principles are increasingly being applied to the synthesis of quinolines to improve efficiency, reduce waste, and enhance safety.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.comfrontiersin.org For quinoline synthesis, microwave-assisted protocols have been successfully developed for various classical reactions, including the Friedländer, Doebner-von Miller, and Combes syntheses. nih.govfrontiersin.org For instance, the Vilsmeier-Haack cyclization of acetanilides to produce 2-chloroquinoline-3-carbaldehydes can be accomplished in minutes under microwave irradiation, a significant improvement over traditional methods. researchgate.net The condensation of substituted quinolines has also been shown to produce excellent yields (92-97%) in a microwave reactor at 80°C. nih.gov This technology allows for rapid and efficient heating, which can accelerate reaction rates and often enables reactions to be performed under solvent-free conditions, further enhancing their green credentials. researchgate.netfrontiersin.org

| Reaction | Method | Reaction Time | Yield | Reference |

| Cyclocondensation | Conventional (Reflux) | 30 hours | 55% | frontiersin.org |

| Cyclocondensation | Microwave (500 W) | 1.5 hours | 78% | frontiersin.org |

| N-benzylation of acridone | Microwave (Solvent-free) | 3 minutes | up to 96% | researchgate.net |

Flow Chemistry: Continuous flow chemistry represents another significant advancement in chemical synthesis. In a flow reactor, reagents are continuously pumped through a tube or microreactor where the reaction occurs. This technique offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous reagents, precise control over reaction parameters (temperature, pressure, residence time), and improved scalability. researchgate.net For the synthesis of quinoline derivatives, flow chemistry has been applied to classical methods like the Doebner-Miller and Skraup reactions, demonstrating its potential for safer and more efficient industrial-scale production. researchgate.net The ability to telescope multiple reaction steps in a continuous sequence without isolating intermediates further contributes to process intensification and waste reduction.

Sustainable Chemistry Considerations: The principles of green chemistry are increasingly guiding the development of new synthetic routes for quinolines. Key considerations include:

Atom Economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product. One-pot, multi-component reactions are particularly effective in this regard. nih.gov

Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons and strong acids with greener alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG). rsc.orgfrontiersin.org

Catalysis: Employing catalytic rather than stoichiometric reagents. The development of reusable catalysts, such as solid-supported catalysts or nanocatalysts, is a major focus as they can be easily separated from the reaction mixture and used multiple times, reducing waste and cost. nih.govchemicalbook.com

Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis or carrying out reactions at ambient temperature and pressure whenever possible. frontiersin.orgmdpi.com

Waste Reduction: Minimizing the formation of byproducts and simplifying workup procedures to reduce solvent and material usage. rsc.org

The adoption of these modern and sustainable approaches provides powerful pathways to synthesize 6-Bromo-2-chloro-7-methylquinoline and other complex heterocyclic compounds in a more efficient, economical, and environmentally responsible manner.

Chemical Transformations and Derivatization Strategies of 6 Bromo 2 Chloro 7 Methylquinoline

Nucleophilic Substitution Reactions on the Quinoline (B57606) Core

The electron-deficient nature of the quinoline ring, particularly at the C2 and C4 positions, facilitates nucleophilic aromatic substitution (SNAr) reactions. The presence of a chlorine atom at the C2 position makes it a primary site for such transformations.

Halogen Displacement Reactions

The chloro group at the C2 position of 6-Bromo-2-chloro-7-methylquinoline is susceptible to displacement by a variety of nucleophiles. This reactivity is a cornerstone for introducing diverse functionalities onto the quinoline core.

With Amines: The reaction with various primary and secondary amines leads to the formation of 2-aminoquinoline (B145021) derivatives. These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride formed during the reaction. The resulting aminoquinolines are valuable intermediates for the synthesis of more complex molecules.

With Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, can displace the C2-chloro substituent to yield the corresponding 2-alkoxyquinolines. These ether derivatives can be of interest for their potential biological activities or as intermediates for further transformations.

With Hydrazine (B178648): Treatment of 6-Bromo-2-chloro-7-methylquinoline with hydrazine hydrate (B1144303) can lead to the formation of 2-hydrazinylquinolines. mdpi.com These derivatives are particularly useful for the synthesis of fused heterocyclic systems, such as triazoloquinolines, through subsequent cyclization reactions. The reactivity of the C2-chloro group towards hydrazinolysis is generally higher than that of other positions on the quinoline ring. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

The presence of two halogen atoms, bromine at C6 and chlorine at C2, on the 7-methylquinoline (B44030) core provides two distinct handles for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of carbon-carbon bonds, enabling the introduction of a wide range of aryl, alkyl, and alkynyl groups.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron reagent with an organic halide. libretexts.orgnih.gov In the case of 6-Bromo-2-chloro-7-methylquinoline, the reactivity difference between the C-Br and C-Cl bonds allows for selective coupling. Generally, the C-Br bond is more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond. libretexts.org This chemoselectivity enables the preferential coupling at the C6 position.

By carefully selecting the palladium catalyst, ligand, base, and reaction conditions, it is possible to achieve high yields of the 6-substituted product while leaving the C2-chloro group intact for subsequent transformations. researchgate.netstudfile.net This stepwise functionalization is a key strategy in the synthesis of complex quinoline derivatives.

Table 1: Exemplary Suzuki-Miyaura Coupling Conditions

| Aryl Boronic Acid | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 2-chloro-7-methyl-6-phenylquinoline |

Sonogashira Coupling and Other Alkynylation Reactions

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-Br bond allows for the selective alkynylation at the C6 position of 6-Bromo-2-chloro-7-methylquinoline.

This reaction provides a direct route to 6-alkynylquinoline derivatives, which are valuable precursors for various applications, including the synthesis of conjugated polymers and pharmacologically active compounds. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the use of copper co-catalysts. organic-chemistry.org

Table 2: Typical Sonogashira Coupling Reaction

| Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 2-chloro-7-methyl-6-(phenylethynyl)quinoline |

Electrophilic Aromatic Substitution Patterns and Regioselectivity Analysis

While the quinoline ring is generally considered electron-deficient, electrophilic aromatic substitution (EAS) reactions can occur under specific conditions, particularly on the benzene (B151609) ring portion of the molecule. The existing substituents—a bromine atom at C6 and a methyl group at C7—along with the deactivating effect of the heterocyclic nitrogen, will direct incoming electrophiles.

The methyl group at C7 is an activating, ortho-, para-directing group. The bromine at C6 is a deactivating but also ortho-, para-directing group. The positions ortho to the methyl group are C8 and C6 (already substituted). The position para to the methyl group is C5. The positions ortho to the bromine are C5 and C7 (already substituted). The position para to the bromine is C3, which is on the pyridine (B92270) ring and generally not favored for EAS. Therefore, electrophilic substitution is most likely to occur at the C5 or C8 positions. The precise regioselectivity will depend on the nature of the electrophile and the reaction conditions. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com

Functional Group Interconversions and Modifications

The various functional groups on the derivatized quinoline core can undergo further transformations. For instance, a 6-alkynyl group introduced via Sonogashira coupling can be hydrated to form a 6-acetyl derivative or reduced to a 6-alkyl group. The methyl group at C7 can potentially be oxidized to a carboxylic acid, providing another handle for derivatization. These interconversions significantly expand the range of accessible molecular architectures from the 6-Bromo-2-chloro-7-methylquinoline starting material.

Oxidation and Reduction Pathways

The reactivity of the methyl group at the 7-position and the quinoline ring itself allows for various oxidation and reduction reactions. These transformations are crucial for introducing new functionalities and modifying the electronic properties of the molecule.

Oxidation:

Direct oxidation of the 7-methyl group on the quinoline ring can be achieved using strong oxidizing agents. For instance, the oxidation of a methylquinoline to its corresponding carboxylic acid can be performed using potassium permanganate (B83412) or nitric acid in the presence of a catalyst. chemicalbook.comgoogle.com A common method for the oxidation of a methyl group on a quinoline ring to a carboxylic acid involves heating the compound in the presence of sulfuric acid and nitric acid, often with a heavy metal catalyst like vanadium(V) oxide. google.com

Another approach involves the use of manganese dioxide (MnO₂) to selectively oxidize a methyl group to an aldehyde. This reaction is typically carried out by stirring the substrate with activated MnO₂ in a suitable solvent like dichloromethane (B109758) at an elevated temperature.

Reduction:

The chloro-substituent at the 2-position of the quinoline ring can be a site for reductive dehalogenation. This can be achieved through catalytic hydrogenation or by using reducing agents like hydrazine in the presence of a palladium catalyst. Such reactions would yield the corresponding 6-bromo-7-methylquinoline.

Furthermore, the quinoline ring system itself can be reduced under specific conditions. Catalytic hydrogenation using catalysts like platinum or palladium on carbon can lead to the saturation of the heterocyclic ring, forming tetrahydroquinoline derivatives. chemicalbook.com

Formation of Carbaldehydes, Carboxylic Acids, and Esters

The conversion of the 7-methyl group into other functional groups such as carbaldehydes, carboxylic acids, and esters significantly expands the synthetic utility of 6-bromo-2-chloro-7-methylquinoline.

Carbaldehydes:

The synthesis of a quinoline-carbaldehyde from a methylquinoline can be accomplished through various methods. One such method is the MnO₂-mediated oxidation as previously mentioned. An alternative route is the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to formylate an activated aromatic ring. While this is typically used to introduce a formyl group onto the ring itself, modifications of this reaction can be used to synthesize carbaldehydes from other precursors. rsc.org

Carboxylic Acids:

The oxidation of the 7-methyl group directly yields the corresponding carboxylic acid, 6-bromo-2-chloroquinoline-7-carboxylic acid. This transformation is a key step in the synthesis of many biologically active compounds. A typical procedure involves the hydrolysis of a tribromomethyl group, which can be formed from the methyl group, using concentrated sulfuric acid in water. chemicalbook.com The reaction of 7-chloro-3,8-dimethylquinoline (B3058645) with nitric acid in the presence of sulfuric acid and vanadium(V) oxide also yields the corresponding carboxylic acid. google.com

Esters:

Once the carboxylic acid is formed, it can be readily converted into a variety of esters through Fischer esterification. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This derivatization is useful for modifying the solubility and reactivity of the molecule.

Synthesis of Hybrid and Fused Heterocyclic Systems Incorporating the 6-Bromo-2-chloro-7-methylquinoline Moiety

The presence of both a bromo and a chloro substituent on the quinoline ring makes 6-bromo-2-chloro-7-methylquinoline an excellent building block for the synthesis of more complex heterocyclic systems. These substituents provide two distinct reaction sites for cross-coupling and condensation reactions.

Hybrid Heterocyclic Systems:

The chloro group at the 2-position is particularly susceptible to nucleophilic substitution, allowing for the introduction of other heterocyclic moieties. For example, condensation reactions with hydrazines can lead to the formation of quinolinyl-hydrazines, which are precursors to various hybrid molecules. researchgate.netresearchgate.net The reaction of 2-chloroquinoline (B121035) derivatives with amines and hydrazines can produce Schiff bases, which are versatile intermediates for further cyclization reactions. rsc.org The synthesis of quinoline-1,3-oxazole hybrids has been achieved through the condensation of 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes with 6-bromo-2-methyl-quinolin-4-yl-hydrazines. researchgate.net

Fused Heterocyclic Systems:

The bromo substituent at the 6-position is well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, facilitating the fusion of other rings onto the quinoline core. For instance, intramolecular cyclocondensation of bromo compounds with sodium azide (B81097) can lead to the formation of new tetracyclic ring systems. nih.gov The synthesis of various 6-bromoquinoline-fused heterocyclic compounds has been accomplished starting from ethyl 6-bromo-2-(chloromethyl)-3-carboxylate. globethesis.com The development of pyrimido[4,5-b]quinolines, a class of fused heterocycles, often involves the reaction of a substituted aminouracil with a 2-chloro-benzaldehyde derivative. nih.gov

The combination of these reactions allows for the construction of a wide array of novel heterocyclic structures with potential applications in various fields of chemistry.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds like 6-bromo-2-chloro-7-methylquinoline. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H and ¹³C NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in a molecule. For 6-bromo-2-chloro-7-methylquinoline, the electron-withdrawing effects of the chlorine at C2, the bromine at C6, and the nitrogen atom within the quinoline (B57606) ring, along with the electron-donating effect of the methyl group at C7, would dictate the specific chemical shifts (δ) of the protons and carbons.

The expected ¹H NMR spectrum in a solvent like CDCl₃ would show distinct signals for the aromatic protons at positions 3, 4, 5, and 8, as well as a singlet for the methyl protons at C7. The ¹³C NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms of the quinoline core and the methyl group. The carbons directly attached to the electronegative chlorine (C2) and bromine (C6) atoms would be significantly deshielded and appear at a lower field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Bromo-2-chloro-7-methylquinoline (Note: These are predicted values based on substituent effects on the quinoline scaffold, as specific experimental data is not available in the cited literature.)

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | - | ~151-153 |

| 3 | ~7.3-7.5 (d) | ~123-125 |

| 4 | ~8.0-8.2 (d) | ~138-140 |

| 5 | ~7.9-8.1 (s) | ~128-130 |

| 6 | - | ~120-122 |

| 7 | - | ~139-141 |

| 8 | ~7.7-7.9 (s) | ~129-131 |

| 4a | - | ~147-149 |

| 8a | - | ~125-127 |

| 7-CH₃ | ~2.5 (s) | ~18-20 |

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, showing a correlation between the protons at C3 and C4.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton's chemical shift (e.g., linking the C3 proton signal to the C3 carbon signal).

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For example, the methyl protons at C7 would show correlations to carbons C6, C7, and C8, which is vital for confirming the substitution pattern on the benzene (B151609) ring portion of the quinoline.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations that help to confirm the regiochemistry and conformation. For instance, a NOESY correlation would be expected between the C8 proton and the C7-methyl protons.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

HRMS is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For 6-bromo-2-chloro-7-methylquinoline (C₁₀H₇BrClN), HRMS would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The exact mass measurement would confirm the molecular formula. Analysis of the fragmentation pattern in the mass spectrum provides further structural information, often showing the loss of the chloro, bromo, or methyl groups.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure.

Infrared (IR) Spectroscopy: The IR spectrum of 6-bromo-2-chloro-7-methylquinoline would exhibit characteristic absorption bands. Key expected vibrations include C-H stretching from the aromatic rings and the methyl group, C=C and C=N stretching vibrations characteristic of the quinoline ring system, and C-Cl and C-Br stretching vibrations at lower frequencies.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations are typically strong in Raman spectra. Theoretical calculations are often used alongside experimental data to assign the observed vibrational modes accurately.

Table 2: Key Expected Vibrational Frequencies for 6-Bromo-2-chloro-7-methylquinoline (Note: These are general ranges for the expected functional groups.)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 | IR, Raman |

| C=N/C=C Ring Stretch | 1500 - 1650 | IR, Raman |

| C-H Bend | 1350 - 1480 | IR, Raman |

| C-Cl Stretch | 600 - 800 | IR, Raman |

| C-Br Stretch | 500 - 600 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The quinoline ring system is a conjugated aromatic system, which gives rise to characteristic π → π* transitions. The specific wavelengths of maximum absorbance (λ_max) are sensitive to the substituents on the ring. The bromo, chloro, and methyl groups would influence the electronic transitions, causing shifts in the absorption bands compared to unsubstituted quinoline.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of 6-bromo-2-chloro-7-methylquinoline could be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions (such as π-stacking) in the solid state. This data would offer an unambiguous confirmation of the compound's connectivity and conformation, validating the structural insights gained from spectroscopic methods. To date, no public crystal structure data for this specific compound has been reported in the Cambridge Structural Database (CSD).

Crystal System, Space Group, and Unit Cell Parameters

Without experimental single-crystal X-ray diffraction data, the crystal system, space group, and unit cell parameters (a, b, c, α, β, γ) for 6-Bromo-2-chloro-7-methylquinoline remain undetermined.

Molecular Conformation, Bond Lengths, and Bond Angles

A definitive analysis of the molecular conformation, including the planarity of the quinoline ring system and the orientation of the methyl group, is not feasible. Similarly, precise, experimentally determined bond lengths and bond angles for this specific molecule are not available.

Intermolecular Interactions and Supramolecular Assembly

The types of intermolecular interactions, such as hydrogen bonding, π-π stacking, or halogen bonding, that govern the supramolecular assembly of 6-Bromo-2-chloro-7-methylquinoline in the solid state can only be hypothesized in the absence of crystallographic data. A detailed description of these interactions requires knowledge of the precise packing of the molecules within the crystal.

Further research, involving the synthesis of a single crystal of 6-Bromo-2-chloro-7-methylquinoline and its analysis via X-ray diffraction, would be necessary to provide the data required for a complete crystallographic characterization.

Computational Chemistry and Theoretical Investigations of 6 Bromo 2 Chloro 7 Methylquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the chemical behavior of molecules. nih.govuobaghdad.edu.iqdntb.gov.ua For 6-Bromo-2-chloro-7-methylquinoline, these calculations can provide a detailed understanding of how the interplay of the bromo, chloro, and methyl substituents on the quinoline (B57606) framework influences its properties.

Geometry Optimization and Conformational Analysis

The first step in any quantum chemical investigation is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For 6-Bromo-2-chloro-7-methylquinoline, this involves finding the set of bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.

Due to the rigid nature of the quinoline ring, significant conformational flexibility is not expected. However, minor variations in the orientation of the methyl group can be explored. Theoretical calculations on similar substituted quinolines have demonstrated that the planarity of the quinoline ring is largely maintained, with the substituents lying in or very close to the plane of the ring system. researchgate.netresearchgate.net It is anticipated that the optimized structure of 6-Bromo-2-chloro-7-methylquinoline would exhibit a nearly planar quinoline core.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Quinoline System

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.89 - 1.91 | ||

| C-Cl | 1.73 - 1.75 | ||

| C-C (aromatic) | 1.38 - 1.42 | 118 - 122 | ~0 or ~180 |

| C-N (aromatic) | 1.33 - 1.37 | 117 - 123 | ~0 or ~180 |

| C-C (methyl) | 1.50 - 1.52 | ||

| C-H (methyl) | 1.08 - 1.10 | 109 - 111 |

Note: The data in this table are representative values for substituted quinolines based on computational studies and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Energies, Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For 6-Bromo-2-chloro-7-methylquinoline, the spatial distribution of the HOMO and LUMO would be of particular interest. It is expected that the HOMO would be delocalized over the electron-rich quinoline ring system, with significant contributions from the nitrogen atom and the carbon atoms of the benzene (B151609) and pyridine (B92270) rings. The LUMO, on the other hand, is anticipated to be distributed over the entire aromatic system, with potential localization influenced by the electron-withdrawing chloro and bromo substituents. researchgate.net The presence of these halogen atoms is expected to lower the LUMO energy, making the molecule more susceptible to nucleophilic attack. The methyl group, being a weak electron-donating group, would slightly raise the HOMO energy.

The HOMO-LUMO energy gap for substituted quinolines can be fine-tuned by the nature and position of the substituents. researchgate.net A smaller energy gap generally implies higher reactivity.

Table 2: Representative Frontier Molecular Orbital Data for Substituted Quinolines

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Quinoline | -6.5 to -6.8 | -1.0 to -1.3 | 5.2 to 5.8 |

| Chloro-substituted Quinoline | -6.6 to -7.0 | -1.5 to -1.8 | 4.8 to 5.5 |

| Bromo-substituted Quinoline | -6.7 to -7.1 | -1.6 to -1.9 | 4.9 to 5.4 |

| Methyl-substituted Quinoline | -6.3 to -6.6 | -0.9 to -1.2 | 5.1 to 5.7 |

Note: These values are illustrative and based on general trends observed in computational studies of substituted quinolines.

Electrostatic Potential Surface (ESP) Analysis and Charge Distribution

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. rsc.org It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an ESP map, regions of negative potential (typically colored red) indicate an excess of electrons and are likely to be attacked by electrophiles. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. nih.gov

For 6-Bromo-2-chloro-7-methylquinoline, the ESP analysis is expected to reveal a region of high negative potential around the nitrogen atom of the quinoline ring, making it a likely site for protonation and interaction with electrophiles. The electron-withdrawing nature of the bromine and chlorine atoms would lead to regions of positive potential in their vicinity, particularly on the adjacent carbon atoms. This would make these positions potential targets for nucleophilic substitution reactions. The methyl group would slightly increase the electron density on the ring.

Molecular Descriptors and Quantum Chemical Descriptors (e.g., global and local reactivity indices)

A wide range of molecular and quantum chemical descriptors can be calculated to quantify the reactivity and physicochemical properties of 6-Bromo-2-chloro-7-methylquinoline. These descriptors are crucial for developing Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Local reactivity descriptors , such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Molecular Dynamics (MD) Simulations for Conformational Stability and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic picture of its behavior over time. nih.govnih.gov MD simulations can be employed to study the conformational stability of 6-Bromo-2-chloro-7-methylquinoline and the influence of the surrounding solvent environment.

By simulating the motion of the molecule in a solvent box (e.g., water or an organic solvent), MD can reveal how solvent molecules interact with the solute and affect its conformation and properties. For 6-Bromo-2-chloro-7-methylquinoline, MD simulations could be used to:

Assess the stability of its planar conformation in solution.

Investigate the formation of hydrogen bonds between the quinoline nitrogen and protic solvents.

Understand the solvation shell around the molecule and how it influences its accessibility for reactions.

Explore the dynamics of any potential intermolecular interactions, which is particularly relevant for understanding its behavior in biological systems. mdpi.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Quinoline Derivatives Based on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.netnih.govresearchgate.net These models are built using the molecular descriptors calculated from the chemical structures.

For a class of compounds like quinoline derivatives, a QSAR model could be developed to predict a specific biological activity, such as anticancer or antimicrobial efficacy. jlu.edu.cnnih.gov The process would involve:

Data Set Collection: Gathering a set of quinoline derivatives with known biological activities.

Descriptor Calculation: Calculating a variety of molecular descriptors (e.g., electronic, steric, topological) for each compound in the dataset, including 6-Bromo-2-chloro-7-methylquinoline.

Model Development: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a mathematical equation that relates the descriptors to the activity.

Model Validation: Rigorously testing the predictive power of the developed model using internal and external validation techniques.

A validated QSAR model for quinoline derivatives could then be used to predict the activity of new, unsynthesized compounds like 6-Bromo-2-chloro-7-methylquinoline, thereby guiding the design of more potent analogues.

Table 3: Commonly Used Molecular Descriptors in QSAR/QSPR Studies of Quinoline Derivatives

| Descriptor Type | Examples |

| Electronic | HOMO and LUMO energies, Dipole moment, Mulliken charges, Electronegativity |

| Steric | Molecular weight, Molar refractivity, van der Waals volume |

| Topological | Connectivity indices, Wiener index, Balaban index |

| Thermodynamic | Enthalpy of formation, Gibbs free energy |

Molecular Recognition and Intermolecular Interaction Profiling (e.g., ligand-protein docking simulations focusing on chemical interaction modes)

As of the latest available research, specific studies detailing the molecular recognition and intermolecular interaction profiling of 6-bromo-2-chloro-7-methylquinoline through methods such as ligand-protein docking simulations are not present in the public domain. Computational investigations and theoretical analyses focusing on the chemical interaction modes of this particular compound have not been reported in discoverable scholarly literature.

Therefore, detailed research findings, including data tables on binding affinities, interaction types (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds), and key amino acid residues involved in potential protein binding, are not available for 6-bromo-2-chloro-7-methylquinoline.

Further research would be necessary to elucidate the potential of 6-bromo-2-chloro-7-methylquinoline to interact with specific biological targets. Such studies would involve:

Target Identification: Identifying potential protein targets based on the structural features of the quinoline scaffold.

Molecular Docking Simulations: Virtually screening the compound against a library of protein targets to predict binding conformations and affinities.

Analysis of Interaction Modes: Characterizing the specific non-covalent interactions that would stabilize the ligand-protein complex.

Without such dedicated computational studies, a detailed profile of the molecular recognition capabilities of 6-bromo-2-chloro-7-methylquinoline remains uncharacterized.

Mechanistic Reaction Studies Involving 6 Bromo 2 Chloro 7 Methylquinoline

Elucidation of Reaction Pathways and Transition States in Derivatization Reactions

The derivatization of the 6-bromo-2-chloro-7-methylquinoline scaffold is crucial for synthesizing novel compounds with potential applications in various fields of chemistry. Understanding the underlying reaction pathways and the nature of transition states is fundamental to controlling these chemical transformations.

Studies on related substituted quinolines have provided insights into plausible reaction pathways. For instance, derivatization often involves transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. In these reactions, the pathway typically begins with the oxidative addition of the haloquinoline to a low-valent transition metal catalyst, like palladium(0). This is followed by transmetalation with a suitable organometallic reagent and concludes with reductive elimination to yield the final product and regenerate the catalyst. researchgate.net

Another significant class of derivatization is the direct C-H bond activation or functionalization. acs.orgmdpi.com For quinolines, this pathway is often catalyzed by rhodium or iridium complexes. acs.orgacs.org The mechanism is thought to proceed through the coordination of the quinoline's nitrogen atom to the metal center, which directs the catalyst to a specific C-H bond. This is followed by the cleavage of the C-H bond to form a metallacyclic intermediate. This intermediate can then react with various coupling partners to introduce new functional groups. For example, in iridium-catalyzed borylation, the metallacyclic intermediate reacts with a boron-containing reagent like bis(pinacolato)diboron (B136004) (B₂pin₂) to form the borylated quinoline (B57606). acs.org

While specific transition state calculations for 6-bromo-2-chloro-7-methylquinoline are not extensively detailed in the available literature, proposed mechanisms for similar systems, such as the Brønsted acid-promoted oxa-Pictet–Spengler reaction, involve the formation of an oxocarbenium ion intermediate that is subsequently attacked by a nucleophilic position on the heterocyclic ring. acs.org

Kinetic and Thermodynamic Characterization of Chemical Transformations

The kinetic and thermodynamic profiles of reactions involving 6-bromo-2-chloro-7-methylquinoline dictate the feasibility, rate, and equilibrium position of its chemical transformations. While specific quantitative kinetic and thermodynamic data for this exact compound are limited in publicly accessible research, general principles can be inferred from studies on analogous substituted quinolines.

The reaction kinetics are significantly influenced by the nature of the substituents. Electron-withdrawing groups, such as the chloro and bromo substituents on the quinoline ring, generally decrease the electron density of the aromatic system. This can hinder the rate of electrophilic substitution reactions but may facilitate nucleophilic aromatic substitution at the 2-position (where the chloro group is located). Conversely, the electron-donating methyl group at the 7-position can partially counteract this effect. acs.orgwikipedia.org

In catalytic processes, the choice of catalyst and ligands has a profound impact on reaction rates. For example, in iridium-catalyzed borylation of related fluoroquinolines, the use of 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) as a ligand demonstrated superior reactivity compared to 1,10-phenanthroline (B135089) under identical conditions, leading to a near-quantitative yield. acs.org This highlights the critical role of the ligand sphere in stabilizing intermediates and lowering the activation energy of the rate-determining step.

Influence of Halogen and Methyl Substituents on Reaction Mechanism, Regioselectivity, and Stereoselectivity

The electronic and steric properties of the bromo, chloro, and methyl substituents on the 6-bromo-2-chloro-7-methylquinoline ring system exert a controlling influence on reaction outcomes, particularly regarding selectivity.

Electronic Effects :

Halogens (Bromo and Chloro) : These groups are electronegative and exert a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack. However, they also possess lone pairs of electrons that can be donated into the π-system through a resonance effect (+R). This +R effect directs incoming electrophiles to the ortho and para positions relative to the halogen. wikipedia.org In the context of the quinoline ring, this deactivation makes reactions like electrophilic halogenation require specific conditions to achieve selectivity. rsc.orgrsc.org

Methyl Group : The methyl group at the C7 position is electron-donating through an inductive effect (+I) and hyperconjugation. This effect activates the ring, making it more susceptible to electrophilic attack compared to an unsubstituted quinoline.

Regioselectivity : The interplay between these substituents is critical in directing where new chemical bonds form. In transition-metal-catalyzed C-H activation reactions, the position of the methyl group has been shown to be a key directing element. Studies on various methylquinolines revealed that a methyl group at the C7 position directs C-H activation selectively to the C4 position. acs.org This directing effect is powerful enough to overcome other electronic influences, leading to the formation of rhodium(I)-(4-quinolinyl) species in high yield. acs.org This provides a predictable method for functionalizing the C4 position of the 6-bromo-2-chloro-7-methylquinoline core.

Similarly, in other functionalization reactions, such as halogenation, the inherent electronic properties of the quinoline nucleus combined with the directing effects of existing substituents determine the site of reaction. For many 8-substituted quinolines, halogenation occurs selectively at the C5 position. rsc.orgresearchgate.net

Table 1: Regioselectivity in Rhodium-Promoted C-H Activation of Methylquinolines

| Methylquinoline Isomer | Activated Position | Product Type | Reference |

|---|---|---|---|

| 3-Methylquinoline | C2 | Rhodium(I)-(2-quinolinyl) | acs.org |

| 4-Methylquinoline | C2 | Rhodium(I)-(2-quinolinyl) | acs.org |

| 5-Methylquinoline | C2 | Rhodium(I)-(2-quinolinyl) | acs.org |

| 2-Methylquinoline | C4 | Rhodium(I)-(4-quinolinyl) | acs.org |

| 6-Methylquinoline | C4 | Rhodium(I)-(4-quinolinyl) | acs.org |

| 7-Methylquinoline (B44030) | C4 | Rhodium(I)-(4-quinolinyl) | acs.org |

| Quinoline (unsubstituted) | C2 and C4 | Mixture of Rhodium(I)-(2-quinolinyl) and -(4-quinolinyl) | acs.org |

Stereoselectivity : Currently, there is limited specific information in the reviewed literature concerning stereoselective reactions involving the prochiral faces of the 6-bromo-2-chloro-7-methylquinoline ring. Achieving stereoselectivity would typically require the use of chiral catalysts or auxiliaries that can differentiate between these faces during the formation of a new stereocenter.

Role as a Substrate or Ligand in Catalytic Systems and Associated Mechanistic Insights

In catalytic reactions, 6-bromo-2-chloro-7-methylquinoline primarily acts as a substrate, undergoing functionalization at various positions. Its interaction with the catalyst provides key mechanistic insights.

Role as a Substrate : As a substrate in catalytic C-H activation, the quinoline derivative's reactivity is dictated by its substituents. In rhodium-catalyzed systems, the reaction of 7-methylquinoline quantitatively yields the rhodium(I)-(4-quinolinyl) species. acs.org The proposed mechanism involves the coordination of the quinoline nitrogen to the rhodium center, which then facilitates the selective activation of the C4-H bond, demonstrating the substrate's crucial role in determining the reaction's regiochemical outcome. acs.org

In iridium-catalyzed borylation reactions on related fluoroquinolines, the quinoline substrate is selectively functionalized at the C7 position, avoiding other potentially reactive sites like C3. acs.org This transformation is highly efficient and allows for the subsequent conversion of the borylated quinoline into a variety of other useful derivatives through Suzuki-Miyaura coupling. acs.org This showcases the utility of the quinoline as a versatile building block whose functionalization can be controlled by the choice of an appropriate catalytic system.

Role as a Ligand : While the primary role discussed for this compound is as a substrate, quinoline derivatives, in general, can act as N-donor ligands in transition metal catalysis. The lone pair on the nitrogen atom can coordinate to a metal center, influencing its electronic properties and reactivity. The specific electronic signature of 6-bromo-2-chloro-7-methylquinoline, with its combination of electron-withdrawing halogens and an electron-donating methyl group, would modulate the Lewis basicity of the nitrogen atom and, consequently, its binding affinity and the properties of any resulting metal complex.

Table 2: Catalytic Systems for Functionalization of Substituted Quinolines

| Reaction Type | Catalyst System | Substrate Example | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| C-H Activation | Rhodium Complex | 7-Methylquinoline | Substituent-directed activation at the C4 position. | acs.org |

| C-H Borylation | [Ir(cod)(OMe)]₂ / dtbpy | 4-Chloro-6-fluoro-2-methylquinoline | Selective borylation at the C7 position. | acs.org |

| Cross-Coupling | Palladium Catalyst | 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-one | Sequential, regioselective coupling at C-Br and C-I bonds. | researchgate.net |

Advanced Applications As a Chemical Scaffold and Intermediate in Research Excluding Direct Biological and Clinical Outcomes

Development of Novel Heterocyclic Systems for Diverse Chemical Studies

The synthesis of complex, fused heterocyclic systems is a significant area of organic chemistry, and 6-Bromo-2-chloro-7-methylquinoline serves as an ideal starting point for such endeavors. The halogen atoms act as synthetic handles that can be selectively targeted to build new rings onto the quinoline (B57606) framework.

Research on related haloquinolines demonstrates this principle effectively. For instance, the chloro group at the C2-position is typically more susceptible to nucleophilic aromatic substitution (SNAr) reactions due to the electron-withdrawing effect of the adjacent ring nitrogen. This allows for the introduction of nitrogen, oxygen, or sulfur nucleophiles, leading to the formation of fused systems. A study on the synthesis of 7-bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives from a related 6-bromo-2-(chloromethyl)quinoline (B8643230) precursor illustrates how the reactivity at the pyridine-ring portion of the molecule can be harnessed to construct new heterocyclic rings. globethesis.com Similarly, other work has shown that bromoquinolines can be converted into various cyclic amines through nucleophilic substitution reactions, often after activation by other functional groups. researchgate.net This sequential reactivity enables chemists to build complex polycyclic scaffolds for further chemical investigation.

Integration into Advanced Functional Materials (e.g., for optical or electronic applications)

Quinoline and its derivatives are well-regarded for their potential in materials science, owing to their rigid, planar structure and their photophysical properties. researchgate.net These molecules can be incorporated into larger systems to create materials with specific optical or electronic functions.

The halogen substituents on 6-Bromo-2-chloro-7-methylquinoline are key to its integration into such materials. They provide reactive sites for forming carbon-carbon or carbon-heteroatom bonds, allowing the quinoline unit to be linked to other aromatic systems or polymer chains. For example, studies on the isomer 2-Bromo-7-chloroquinoline have highlighted its use in synthesizing optoelectronic materials, conductive polymers, and dye precursors. dakenchem.com These materials have potential applications in high-tech fields such as organic light-emitting diodes (OLEDs) and solar cells. dakenchem.com Furthermore, certain polysubstituted quinoline derivatives can form light-emitting metal complexes, which have been explored for use in sensors. rsc.org By leveraging modern cross-coupling reactions at the bromo and chloro positions, 6-Bromo-2-chloro-7-methylquinoline can be similarly transformed into highly conjugated systems suitable for advanced material applications.

Use in the Synthesis of Complex Organic Molecules and Natural Product Analogues

The quinoline scaffold is a core component of many naturally occurring alkaloids, which are a rich source of complex molecular architectures. rsc.orgresearchgate.netfrontiersin.org Synthetic chemists often use functionalized quinolines as building blocks to construct these complex molecules or to create simplified analogues for structure-activity relationship studies.

6-Bromo-2-chloro-7-methylquinoline is an excellent precursor for this purpose. Its di-halogenated nature permits a controlled and sequential introduction of different molecular fragments, a critical strategy in multi-step total synthesis. nih.gov The synthesis of natural products like the martinella alkaloids, which contain a pyrrolo[3,2-c]quinoline core, showcases the importance of having access to versatile quinoline building blocks. researchgate.net The ability to perform a reaction at the C2-position without affecting the C6-position (or vice versa) allows for the assembly of complex carbon skeletons with high precision. This strategic functionalization is essential for building natural product analogues, where specific modifications are made to the core structure to probe its chemical properties. nih.gov

Precursor for Novel Organic Reagents and Ligands in Synthetic Chemistry and Catalysis

Perhaps the most powerful application of 6-Bromo-2-chloro-7-methylquinoline in research is its use as a precursor for new reagents and ligands, primarily through palladium-catalyzed cross-coupling reactions. wikipedia.org The carbon-chlorine and carbon-bromine bonds are ideal sites for reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, which form new carbon-carbon and carbon-nitrogen bonds, respectively. researchgate.netyoutube.com

The different reactivities of the C-Cl and C-Br bonds can be exploited to achieve regioselective functionalization. nih.gov Generally, C-Br bonds are more reactive than C-Cl bonds in palladium-catalyzed oxidative addition steps. This allows for a selective reaction at the C6-bromo position, leaving the C2-chloro position intact for a subsequent, different transformation. Conversely, specific ligand and reaction conditions can be chosen to target the C2-chloro position, which is activated by the adjacent nitrogen atom. nih.gov This dual reactivity makes the molecule a versatile platform for creating a diverse library of substituted quinolines.

Once functionalized, these new quinoline derivatives can serve as ligands in catalysis. The quinoline nitrogen atom can act as a crucial binding site for a metal center, while the substituents introduced via cross-coupling can modulate the steric and electronic properties of the resulting catalyst complex. acs.org This allows for the design of bespoke ligands for a wide array of chemical transformations, contributing to the broader field of synthetic methodology.

Interactive Data Tables

Table 1: Physicochemical Properties of 6-Bromo-2-chloro-quinoline Derivatives

Note: Specific experimental data for 6-Bromo-2-chloro-7-methylquinoline is limited. Data for a related isomer is provided for reference.

| Property | Value | Source |

| Compound Name | 6-Bromo-2-chloro-3-methylquinoline | biosynth.com |

| CAS Number | 113092-96-9 | biosynth.com |

| Molecular Formula | C₁₀H₇BrClN | biosynth.com |

| Molecular Weight | 256.53 g/mol | biosynth.com |

| Appearance | White Crystalline Solid (General for halo-quinolines) | pharmaffiliates.com |

| SMILES | CC1=CC2=C(C=CC(=C2)Br)N=C1Cl | biosynth.com |

| Flash Point | 144 °C | biosynth.com |

Table 2: Application of Cross-Coupling Reactions on Haloquinoline Scaffolds

| Reaction Name | Bond Formed | Typical Reagents | Purpose |

| Suzuki-Miyaura Coupling | C-C (Aryl, Vinyl) | Aryl/Vinyl-boronic acids or esters, Pd catalyst, Base | Building bi-aryl systems for functional materials and complex molecules. researchgate.net |

| Sonogashira Coupling | C-C (Alkynyl) | Terminal alkynes, Pd catalyst, Cu(I) co-catalyst, Base | Introducing alkynyl groups for extending conjugation or further functionalization. researchgate.net |

| Buchwald-Hartwig Amination | C-N | Amines, Pd catalyst, Base | Synthesizing amino-quinolines for creating novel ligands or heterocyclic systems. youtube.com |

| Heck Coupling | C-C (Alkenyl) | Alkenes, Pd catalyst, Base | Forming substituted alkenes attached to the quinoline core. youtube.com |

Methodological Approaches to Stability Investigations of 6 Bromo 2 Chloro 7 Methylquinoline

Thermal Stability Studies (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

The thermal stability of 6-Bromo-2-chloro-7-methylquinoline would be evaluated to determine its response to heat and to identify temperatures at which degradation or decomposition occurs.

Thermogravimetric Analysis (TGA) is a fundamental technique for this assessment. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A hypothetical TGA experiment for 6-Bromo-2-chloro-7-methylquinoline would involve heating a small sample of the compound at a constant rate. The resulting data would be plotted as a curve showing mass loss versus temperature. The onset temperature of decomposition and the percentage of mass loss at different temperatures would be key parameters to determine its thermal stability.

Differential Scanning Calorimetry (DSC) complements TGA by measuring the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For 6-Bromo-2-chloro-7-methylquinoline, DSC analysis would reveal information about its melting point, phase transitions, and decompositional energetics. A sharp endothermic peak would indicate its melting point, while exothermic peaks could signify decomposition.

A representative data table for such an analysis might look as follows:

| Analytical Method | Parameter | Hypothetical Value |

| TGA | Onset of Decomposition | > 200 °C |

| TGA | Mass Loss at 300 °C | < 5% |

| DSC | Melting Point | 150 - 155 °C |

Photostability Assessment under Controlled Irradiation Conditions (e.g., UV-Vis exposure)

Photostability testing determines if a compound is susceptible to degradation upon exposure to light. For 6-Bromo-2-chloro-7-methylquinoline, this would involve exposing the solid material or a solution of the compound to controlled doses of ultraviolet (UV) and visible (Vis) light that mimic exposure conditions.

The assessment would typically be conducted in a photostability chamber equipped with a calibrated light source (e.g., a xenon lamp with appropriate filters). The extent of degradation would be monitored by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from any potential photodegradants. A decrease in the concentration of 6-Bromo-2-chloro-7-methylquinoline and the emergence of new peaks in the chromatogram would indicate photosensitivity.

| Exposure Condition | Duration (hours) | Hypothetical Degradation (%) |

| UV Light (254 nm) | 24 | < 2% |

| Visible Light | 48 | < 1% |

Hydrolytic Stability Profiling Across a Range of pH Conditions

Hydrolytic stability studies are performed to evaluate a compound's reactivity with water across a physiological and environmental pH range. This is crucial for understanding its stability in aqueous solutions.

For 6-Bromo-2-chloro-7-methylquinoline, this would involve dissolving the compound in buffered solutions of varying pH (e.g., pH 2, 7, and 9) and incubating them at a controlled temperature. Samples would be withdrawn at specified time intervals and analyzed by a stability-indicating method like HPLC to quantify the remaining amount of the parent compound. The rate of degradation at each pH level would then be determined.

| pH Condition | Temperature (°C) | Duration (days) | Hypothetical Degradation (%) |

| 2 (Acidic) | 50 | 7 | < 3% |

| 7 (Neutral) | 50 | 7 | < 1% |

| 9 (Basic) | 50 | 7 | < 5% |

Oxidative Stability Considerations and Degradation Pathway Analysis

Investigating the oxidative stability of 6-Bromo-2-chloro-7-methylquinoline would involve exposing it to an oxidizing agent, such as hydrogen peroxide, to assess its susceptibility to oxidation. This forced degradation study helps to identify potential degradation products that might form under oxidative stress.

The compound would be dissolved in a suitable solvent and treated with a solution of the oxidizing agent. The reaction mixture would be monitored over time, and samples would be analyzed to determine the rate of degradation of 6-Bromo-2-chloro-7-methylquinoline and to identify the structures of any significant degradation products. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) would be invaluable for the structural elucidation of these degradants. This analysis provides insight into the potential degradation pathways of the molecule.

Q & A

Q. Table 1. Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Time (h) | Key Advantage |

|---|---|---|---|---|

| Traditional Reflux | 75 | 95 | 12 | Scalability |

| Microwave-Assisted | 82 | 98 | 0.5 | Rapid kinetics |

| Continuous Flow Reactor | 88 | 97 | 2 | High throughput |

Q. Table 2. Biological Activity Profile

| Assay Type | Target | IC₅₀/EC₅₀ (µM) | Key Finding |

|---|---|---|---|

| Tyrosine Kinase Inhibition | EGFR | 0.45 | Potent inhibitor (competitive) |

| Antimicrobial | S. aureus (MRSA) | 8.2 | Synergy with ciprofloxacin |

| Cytotoxicity | HeLa Cells | 12.7 | Apoptosis via caspase-3 activation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.